molecular formula C24H33N5O2 B2953261 9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 846064-70-8

9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2953261
CAS No.: 846064-70-8
M. Wt: 423.561
InChI Key: JBJKWCWJQYYAPL-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core with various substituents, including a 3,5-dimethylphenyl group, a heptyl chain, and a methyl group. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 3,5-dimethylbenzaldehyde, heptanal, and methylamine, followed by cyclization and functional group modifications. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism and immune regulation . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-g]purine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group, heptyl chain, and methyl group differentiates it from other similar compounds and may enhance its activity in certain applications .

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-5-6-7-8-9-11-29-22(30)20-21(26(4)24(29)31)25-23-27(12-10-13-28(20)23)19-15-17(2)14-18(3)16-19/h14-16H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJKWCWJQYYAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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